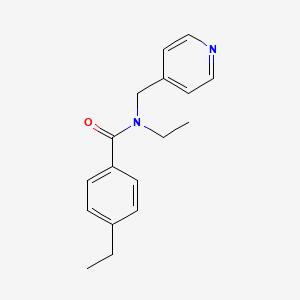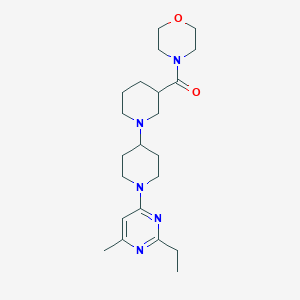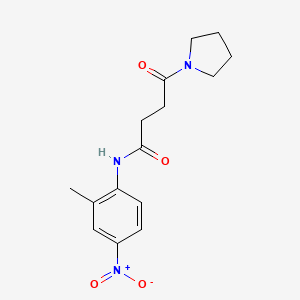
N,4-diethyl-N-(4-pyridinylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4-diethyl-N-(4-pyridinylmethyl)benzamide, also known as DEET, is a widely used insect repellent. It was first developed in 1946 by the United States Army and has since become one of the most effective insect repellents on the market. DEET is used to prevent mosquito, tick, and other insect bites, which can carry diseases such as malaria, dengue fever, and Lyme disease.
Mechanism of Action
The exact mechanism of action of N,4-diethyl-N-(4-pyridinylmethyl)benzamide is not fully understood. However, it is believed that this compound works by interfering with the insect's ability to detect human skin. This compound may also interfere with the insect's ability to detect carbon dioxide, which is emitted by humans and is a key signal for many insects.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile in humans. However, it can cause skin irritation and allergic reactions in some individuals. This compound is also known to be toxic to some aquatic organisms, such as fish and amphibians.
Advantages and Limitations for Lab Experiments
N,4-diethyl-N-(4-pyridinylmethyl)benzamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. However, there are some limitations to its use in lab experiments. This compound can interfere with the behavior of insects, which can make it difficult to study their natural behavior. Additionally, this compound can be toxic to some aquatic organisms, which can limit its use in studies that involve aquatic organisms.
Future Directions
There are several future directions for research on N,4-diethyl-N-(4-pyridinylmethyl)benzamide. One area of research is the development of new insect repellents that are more effective and have fewer side effects than this compound. Another area of research is the study of the long-term effects of this compound exposure on human health and the environment. Additionally, there is a need for more research on the interactions between this compound and other chemicals, such as pesticides and herbicides, which are commonly used in agricultural settings.
Synthesis Methods
N,4-diethyl-N-(4-pyridinylmethyl)benzamide is synthesized through a reaction between 4-chlorobenzaldehyde and diethylamine. The reaction produces N,4-diethylbenzamide, which is then reacted with pyridine to produce this compound. The synthesis method has been well-established and is widely used in the production of this compound.
Scientific Research Applications
N,4-diethyl-N-(4-pyridinylmethyl)benzamide has been extensively studied for its insect-repelling properties. Many scientific studies have been conducted to determine the efficacy of this compound in preventing insect bites. These studies have shown that this compound is highly effective in repelling a wide range of insects, including mosquitoes, ticks, and flies.
Properties
IUPAC Name |
N,4-diethyl-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-3-14-5-7-16(8-6-14)17(20)19(4-2)13-15-9-11-18-12-10-15/h5-12H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACWZCXJBGIQTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N(CC)CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cycloheptyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5334690.png)


![(4aS*,8aR*)-6-[(6-aminopyridin-3-yl)carbonyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5334720.png)


![2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile](/img/structure/B5334731.png)

![4-benzyl-5-[1-(3-isoxazolylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5334743.png)
![5-(3,4-dichlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334744.png)
![6-bromo-2-[2-(5-nitro-2-furyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334759.png)
![7-[(2S)-2-(dimethylamino)-3-phenylpropanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5334780.png)

![2-isopropoxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5334789.png)
